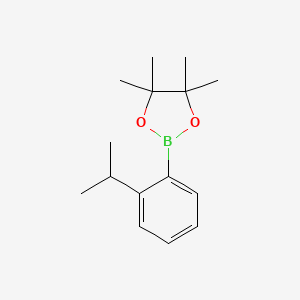

2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-isopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-Isopropylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. The boronate group reacts with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of a Pd catalyst and base.

Key Reaction Parameters:

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronate.

Steric Effects :

The 2-isopropyl group impedes reactivity in meta-substituted substrates, favoring para-coupled products .

Electrophilic Borylation

The boronate acts as a nucleophile in reactions with electrophilic agents, such as iodonium salts or acid chlorides.

Example Reaction:

| Electrophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Iodobenzene diacetate | 2-(2-Isopropylphenyl)benziodoxole | Cu(OTf)₂, CH₂Cl₂, 25°C | 55 |

Note : Lower yields compared to less hindered boronates due to steric bulk .

Protodeboronation

Under acidic conditions, the boronate undergoes protodeboronation to regenerate the parent aryl group.

| Acid | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| HCl (1M) | MeOH/H₂O | 60°C | 2-Isopropylbenzene | 90 |

Applications : Used to remove boronates after coupling or to regenerate aromatic intermediates .

Transesterification with Diols

The pinacol boronate exchanges with diols (e.g., ethylene glycol) under anhydrous conditions.

| Diol | Catalyst | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethylene glycol | – | Toluene | 2-(2-Isopropylphenyl)-1,3,2-dioxaborinane | 50–60 |

Limitations : The reaction is reversible and requires azeotropic removal of water .

Oxidative Functionalization

Controlled oxidation converts the boronate into phenol derivatives.

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | NaOH, H₂O, 0°C | 2-Isopropylphenol | 80 |

Stability and Handling

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis. It serves as a versatile reagent in various reactions, particularly in the formation of carbon-boron bonds.

Borylation Reactions

Borylation is a significant reaction where boron compounds are introduced into organic molecules. This compound can be used to borylate arenes and other substrates effectively. The resulting boron-containing intermediates can be further transformed into a variety of functional groups through subsequent reactions such as Suzuki coupling.

Suzuki-Miyaura Coupling

The compound is particularly useful in the Suzuki-Miyaura coupling reaction, which is pivotal for forming biaryl compounds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl halide in the presence of a palladium catalyst. The use of this compound allows for high yields and selectivity in synthesizing complex organic molecules.

Polymer Chemistry

In materials science, this compound plays a crucial role in the synthesis of conjugated polymers. These polymers have applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: Synthesis of Conjugated Copolymers

Research has shown that this compound can be utilized to synthesize intermediates for conjugated copolymers:

- 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole

- 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole

These polymers exhibit enhanced electronic properties and are essential for developing next-generation electronic devices.

Medicinal Chemistry

While less explored compared to its applications in organic synthesis and materials science, there is potential for this compound to be utilized in medicinal chemistry. Boron-containing compounds have been studied for their biological activities and could serve as lead compounds for drug development.

Mechanism of Action

The mechanism by which 2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is compared with other boronic esters such as phenylboronic acid and 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane. Its unique features include:

Stability: Higher stability under reaction conditions compared to some other boronic esters.

Reactivity: Enhanced reactivity in Suzuki–Miyaura coupling due to the presence of the isopropyl group, which can influence the electronic properties of the compound.

List of Similar Compounds

- Phenylboronic acid

- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane

- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological Activity

2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound notable for its unique structural characteristics and potential biological applications. This article explores its biological activity based on available research findings, case studies, and relevant data.

- Molecular Formula : C15H23BO2

- Molecular Weight : 246.15 g/mol

- CAS Number : 852110-33-9

- Physical State : Colorless to almost colorless clear liquid .

The biological activity of this compound primarily stems from its boron atom, which can form stable complexes with various biomolecules. Boron compounds are known to interact with biological systems in several ways:

- Enzyme Inhibition : Boron compounds can inhibit certain enzymes, affecting metabolic pathways.

- Cellular Signaling : They may modulate cellular signaling pathways by interacting with proteins and nucleic acids.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that dioxaborolanes can have anticancer effects by inducing apoptosis in cancer cells. Specific mechanisms include:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cell lines.

- Induction of Apoptosis : It promotes programmed cell death through the activation of caspases and the mitochondrial pathway .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens:

- Bacterial Inhibition : It shows efficacy against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary studies suggest antifungal properties as well .

Case Studies

- Anticancer Study :

- Antimicrobial Efficacy :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H23BO2 |

| Molecular Weight | 246.15 g/mol |

| CAS Number | 852110-33-9 |

| Anticancer Activity | Induces apoptosis |

| Bacterial MIC | Effective against E. coli |

| Fungal Activity | Preliminary antifungal effects |

Q & A

Q. Basic: What are reliable synthetic protocols for preparing 2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The synthesis of aryl-substituted dioxaborolanes typically follows established borylation protocols. For analogous compounds (e.g., 2-(6-Cyclopropoxynaphthalen-2-yl)-dioxaborolane), a common approach involves Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with transition-metal catalysts (e.g., Pd or Ni). Purification is achieved via flash column chromatography with gradients like hexane/ethyl acetate (25:1) to isolate the product . For sterically hindered aryl groups like 2-isopropylphenyl, optimized conditions (e.g., ligand selection, temperature) may improve yields. Confirm purity using NMR and mass spectrometry .

Q. Basic: How should researchers characterize this compound’s structural integrity?

Methodological Answer:

Key characterization methods include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and isopropyl methyl groups (δ 1.0–1.5 ppm). Note that carbons directly bonded to boron may not appear in ¹³C NMR due to quadrupolar broadening .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane structure .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~276.2 g/mol based on analogs) .

- X-ray Crystallography : For unambiguous confirmation, though crystallization may require slow evaporation in nonpolar solvents .

Q. Advanced: How does steric hindrance from the 2-isopropyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The ortho-isopropyl group introduces steric bulk, which can reduce reaction rates in Suzuki-Miyaura couplings. To mitigate this:

- Use highly active catalysts (e.g., Pd(PPh₃)₄ with electron-rich ligands) .

- Optimize solvent polarity (e.g., toluene/water mixtures) and temperature (80–100°C) .

- Monitor reaction progress via TLC or GC-MS to identify incomplete conversions. Compare with less hindered analogs (e.g., 4-methoxyphenyl derivatives) to isolate steric effects .

Q. Advanced: How can researchers address challenges in detecting boron-bonded carbons via NMR?

Methodological Answer:

Quadrupolar relaxation of ¹¹B broadens signals of adjacent carbons. Strategies include:

- DEPT-135 or HSQC : Focus on detectable protons correlated to neighboring carbons .

- Low-Temperature NMR : Reduce thermal motion to sharpen peaks (e.g., −40°C in CDCl₃) .

- Alternative Probes : Use ¹H-¹¹B correlation experiments (if accessible) to infer boron environment .

Q. Advanced: What methods resolve isomeric byproducts during synthesis?

Methodological Answer:

Isomeric impurities (e.g., para vs. ortho substitution) are common in arylboronates. To address this:

- Chromatographic Separation : Use flash chromatography with optimized gradients (e.g., hexane/EtOAc 20:1) and monitor fractions via TLC .

- Crystallization : Select solvents (e.g., pentane) that favor crystallization of the desired isomer .

- Dynamic NMR : Detect isomerization in solution by variable-temperature NMR (e.g., coalescence experiments) .

Q. Advanced: How is this compound applied in catalytic or mechanistic studies?

Methodological Answer:

Dioxaborolanes are used in:

- Radical Reactions : As alkyl radical precursors via deboronative pathways. Initiate with AIBN or light under inert conditions .

- Catalytic Reductions : Participate in NaOt-Bu-catalyzed ketone reductions via trialkoxyborohydride intermediates .

- Metal-Organic Frameworks (MOFs) : As substrates in Earth-abundant metal catalysis (e.g., Co-UiO frameworks for C–H borylation) .

Q. Advanced: How do electronic effects from substituents impact boronate stability?

Methodological Answer:

Electron-withdrawing groups (e.g., fluorine) enhance boronate stability by reducing Lewis acidity. For 2-isopropylphenyl derivatives:

- Hydrolytic Stability : Test via exposure to aqueous THF (pH 7 vs. 10). Monitor decomposition by ¹¹B NMR .

- Thermal Stability : Use TGA/DSC to assess decomposition thresholds (typically >150°C for pinacol boronates) .

Q. Key Data Contradictions & Resolutions

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-propan-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-11(2)12-9-7-8-10-13(12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCNIDDNQNFPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70739390 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852110-33-9 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-[2-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.